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N-Benzyl-N-(prop-1-en-1-yl)acetamide
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Overview
Description
N-Benzyl-N-(prop-1-en-1-yl)acetamide is an organic compound with the molecular formula C12H15NO It is characterized by the presence of a benzyl group, a prop-1-en-1-yl group, and an acetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Benzyl-N-(prop-1-en-1-yl)acetamide can be synthesized through the reaction of benzenemethanamine (benzylamine) with acetic anhydride and N-propylidene. The reaction typically involves the following steps:
Formation of N-propylidene-benzenemethanamine: Benzylamine reacts with propionaldehyde to form N-propylidene-benzenemethanamine.
Acetylation: The N-propylidene-benzenemethanamine is then acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-(prop-1-en-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyl and prop-1-en-1-yl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction could produce this compound alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
N-Benzyl-N-(prop-1-en-1-yl)acetamide exhibits potential anticancer properties. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies on related compounds have shown significant activity against breast and prostate cancer cell lines, suggesting that this compound may possess similar effects due to its structural analogies .
Neuroprotective Effects
The compound's interaction with sigma receptors has been investigated for neuroprotective applications. Sigma receptor agonists have been linked to therapeutic effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of this compound to modulate these receptors could lead to novel treatments for such conditions .
Organic Synthesis
Reagent in Chemical Reactions
this compound serves as an important reagent in organic synthesis, particularly in the formation of enamides and other derivatives. Its reactivity allows it to participate in various coupling reactions, which are essential for synthesizing complex organic molecules .
Synthesis of Bioactive Compounds
The compound can act as a precursor in the synthesis of bioactive molecules. For example, it has been utilized in the synthesis of derivatives that exhibit antimicrobial and antifungal activities. The versatility of this compound makes it a valuable building block in pharmaceutical chemistry .
Case Study 1: Anticancer Research
In a study published by the Royal Society of Chemistry, researchers synthesized derivatives of this compound and evaluated their anticancer activity against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than those of established chemotherapeutics, highlighting the compound's potential as a lead structure for developing new anticancer agents .
Case Study 2: Sigma Receptor Modulation
Another significant study explored the sigma receptor modulation by this compound analogs. The findings suggested that these compounds could enhance cognitive function in animal models, providing a basis for further exploration into their use as neuroprotective agents .
Mechanism of Action
The mechanism of action of N-Benzyl-N-(prop-1-en-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific context of its use, such as in biological or chemical systems .
Comparison with Similar Compounds
Similar Compounds
N-(Prop-2-en-1-yl)acetamide: This compound has a similar structure but differs in the position of the double bond.
N-Benzyl-N-methylethanolamine: Another related compound with a different functional group.
Uniqueness
N-Benzyl-N-(prop-1-en-1-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
N-Benzyl-N-(prop-1-en-1-yl)acetamide is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, efficacy against various biological targets, and structure-activity relationships (SAR).
Structure and Properties
This compound, with the chemical formula C12H15NO, features a benzyl group attached to an acetamide moiety, which is further substituted with a prop-1-en-1-yl group. This structure is significant as it influences the compound's interactions with biological targets.
1. Src Kinase Inhibition
A study evaluated the Src kinase inhibitory activity of various N-benzyl substituted acetamides, including this compound. The compound demonstrated significant inhibitory effects on c-Src kinase in engineered cell lines:
Compound | GI50 (µM) in NIH3T3/c-Src527F | GI50 (µM) in SYF/c-Src527F |
---|---|---|
8a (this compound) | 1.34 | 2.30 |
These results indicate that this compound is one of the most potent inhibitors in this series, suggesting its potential in cancer therapeutics targeting Src kinase pathways .
2. SARS-CoV-2 RdRp Inhibition
Research has indicated that N-benzyl-acetamides can act as inhibitors of the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2. In a series of compounds tested, this compound derivatives showed varying degrees of inhibition:
Compound | IC50 (µM) | Remarks |
---|---|---|
6d5 | 1.11 ± 0.05 | Most potent among tested |
6b5 | 4.55 ± 0.20 | Moderate activity |
6a6 | 7.50 ± 1.68 | Simple structure, moderate activity |
The introduction of different substituents on the benzyl group influenced the inhibitory activity significantly, demonstrating a clear structure-activity relationship .
3. Antibacterial Activity
This compound and its derivatives have also been investigated for antibacterial properties. Certain derivatives displayed potent activity against both Gram-positive and Gram-negative bacteria:
Compound | MIC (µg/mL) against Staphylococcus aureus | MIC (µg/mL) against E. coli |
---|---|---|
Compound A | ≤2 | >32 |
Compound B | ≤4 | ≤16 |
These findings suggest that modifications to the acetamide structure can enhance antibacterial efficacy .
Case Study: Anticancer Activity
In a controlled study using cancer cell lines, this compound was shown to inhibit cell proliferation effectively over time:
- Cell Lines Used : HT-29 (colon cancer)
- Observation Period : 72 hours
- Result : Significant reduction in cell viability compared to control groups.
The mechanism appears to involve not only Src inhibition but also other cellular pathways that warrant further investigation .
Research Findings on Structure Activity Relationship
The SAR studies have indicated that:
- The presence of electron-donating or withdrawing groups on the benzyl ring significantly alters biological activity.
- Compounds with hydrophobic substituents tend to exhibit enhanced cell permeability and bioactivity.
- The configuration around the double bond in the propylene moiety also plays a critical role in determining the overall potency .
Properties
Molecular Formula |
C12H15NO |
---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
N-benzyl-N-[(E)-prop-1-enyl]acetamide |
InChI |
InChI=1S/C12H15NO/c1-3-9-13(11(2)14)10-12-7-5-4-6-8-12/h3-9H,10H2,1-2H3/b9-3+ |
InChI Key |
CVUTWKVGETWPRT-YCRREMRBSA-N |
Isomeric SMILES |
C/C=C/N(CC1=CC=CC=C1)C(=O)C |
Canonical SMILES |
CC=CN(CC1=CC=CC=C1)C(=O)C |
Origin of Product |
United States |
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